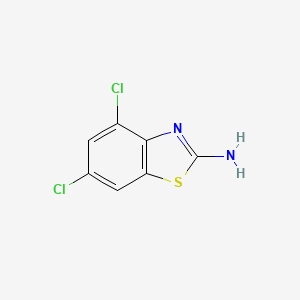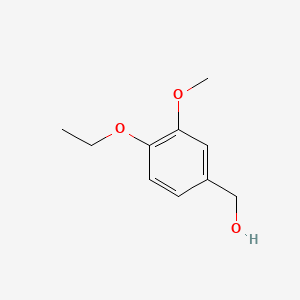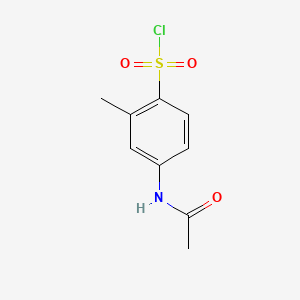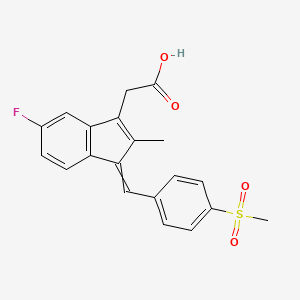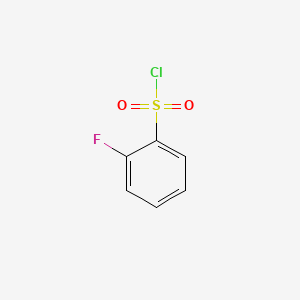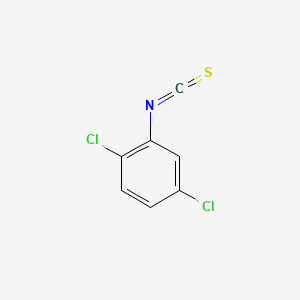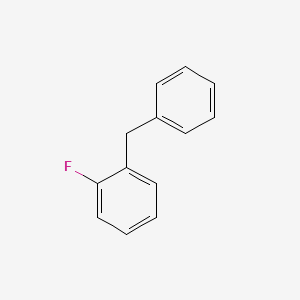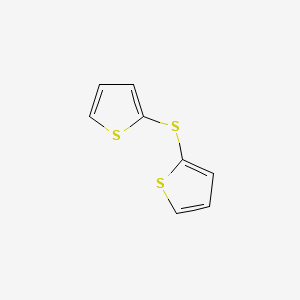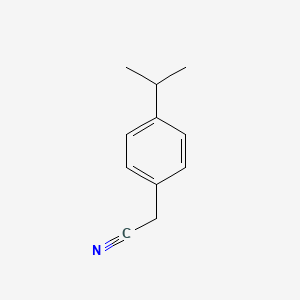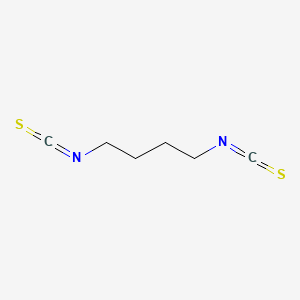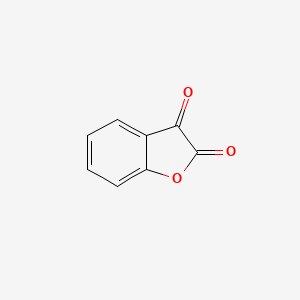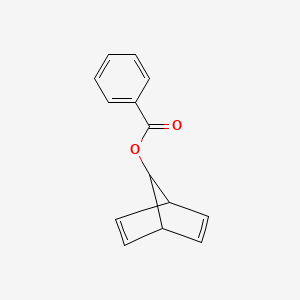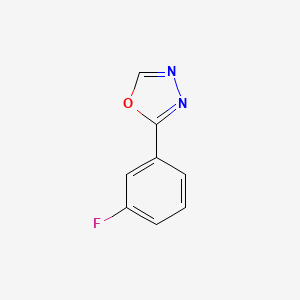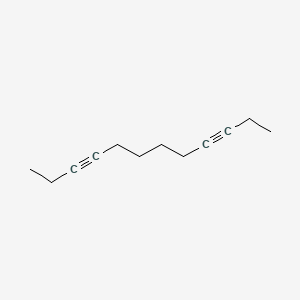
3,9-Dodecadiyne
Vue d'ensemble
Description
3,9-Dodecadiyne is an internal diyne . It can undergo nickel-catalyzed cycloaddition with aryl nitriles to form pyridines . It may be used as a monomer to prepare soluble hyperbranched poly (phenylenealkenes) via transition metal-catalyzed polycyclotrimerization .
Synthesis Analysis
The synthesis of 3,9-Dodecadiyne involves two stages . In the first stage, 1,7-Octadiyne reacts with n-butyllithium in tetrahydrofuran and hexane at -78°C for 1 hour. In the second stage, ethyl iodide reacts with 1,3-dimethyl-3,4,5,6-tetrahydro-2 (1H)-pyrimidinone in tetrahydrofuran and hexane .Molecular Structure Analysis
The molecular formula of 3,9-Dodecadiyne is C12H18 . It has an average mass of 162.271 Da and a mono-isotopic mass of 162.140854 Da .Chemical Reactions Analysis
3,9-Dodecadiyne can undergo a reaction with 4 H2 to form C12H26 . The enthalpy of this reaction at standard conditions is -549 ± 2 kJ/mol .Physical And Chemical Properties Analysis
3,9-Dodecadiyne has a density of 0.8±0.1 g/cm3 . Its boiling point is 228.9±23.0 °C at 760 mmHg . The vapour pressure is 0.1±0.2 mmHg at 25°C . The enthalpy of vaporization is 44.7±0.8 kJ/mol . The flash point is 83.7±16.7 °C . The index of refraction is 1.467 . The molar refractivity is 53.7±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .Applications De Recherche Scientifique
Preparation of Soluble Hyperbranched Poly (Phenylenealkenes)
- Scientific Field : Polymer Chemistry
- Summary of the Application : 3,9-Dodecadiyne is used as a monomer to prepare soluble hyperbranched poly (phenylenealkenes) via transition metal-catalyzed polycyclotrimerization .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources. However, the general method involves the use of 3,9-Dodecadiyne as a monomer in a transition metal-catalyzed polycyclotrimerization reaction .
- Results or Outcomes : The outcome of this application is the production of soluble hyperbranched poly (phenylenealkenes). Unfortunately, the available resources do not provide any quantitative data or statistical analyses related to this application .
Preparation of 1,2,3,4,9,10-Hexaethyl-6,7,8,9-Tetrahydroanthracene
- Scientific Field : Organic Chemistry
- Summary of the Application : 3,9-Dodecadiyne can be used as a starting material for preparing 1,2,3,4,9,10-hexaethyl-6,7,8,9-tetrahydroanthracene .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources. However, the general method involves the use of 3,9-Dodecadiyne as a starting material in the synthesis of 1,2,3,4,9,10-hexaethyl-6,7,8,9-tetrahydroanthracene .
- Results or Outcomes : The outcome of this application is the production of 1,2,3,4,9,10-hexaethyl-6,7,8,9-tetrahydroanthracene. Unfortunately, the available resources do not provide any quantitative data or statistical analyses related to this application .
Thermophysical Property Data Analysis
- Scientific Field : Physical Chemistry
- Summary of the Application : 3,9-Dodecadiyne is used in the analysis of thermophysical property data. This involves the evaluation of various properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, and heat capacity .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources. However, the general method involves the use of 3,9-Dodecadiyne in dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes : The outcome of this application is the generation of critically evaluated thermodynamic property data for 3,9-Dodecadiyne. Unfortunately, the available resources do not provide any quantitative data or statistical analyses related to this application .
Predicting Reactive Sites of 3,9-Diazatetraasteranes
- Scientific Field : Computational Chemistry
- Summary of the Application : 3,9-Dodecadiyne is used in theoretical studies to predict potential reactive sites of 3,9-diazatetraasteranes, a kind of cage compounds with potent biological activities .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources. However, the general method involves the use of conceptual density functional theory to predict the reactive sites of 3,9-diazatetraasteranes .
- Results or Outcomes : The results showed that the potentially chemical reactive site is the N atom of 3,9-diazatetraasterane scaffold, which is readily attacked by electrophilic agent . The calculated results were validated by experimental outcomes in the derivation of 3,9-diazatetraasteranes .
Propriétés
IUPAC Name |
dodeca-3,9-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQXYOMUNKJHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210817 | |
| Record name | 3,9-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dodecadiyne | |
CAS RN |
61827-89-2 | |
| Record name | 3,9-Dodecadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dodecadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



